Benzenamine, 2,6-difluoro-N-(1-methylheptyl)-

Description

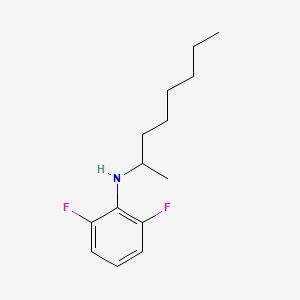

Structure

3D Structure

Properties

CAS No. |

646026-92-8 |

|---|---|

Molecular Formula |

C14H21F2N |

Molecular Weight |

241.32 g/mol |

IUPAC Name |

2,6-difluoro-N-octan-2-ylaniline |

InChI |

InChI=1S/C14H21F2N/c1-3-4-5-6-8-11(2)17-14-12(15)9-7-10-13(14)16/h7,9-11,17H,3-6,8H2,1-2H3 |

InChI Key |

LOKBZTXWVAOFLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NC1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- typically involves the reaction of 2,6-difluoroaniline with 1-methylheptyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the N-(1-methylheptyl) group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Effects on Physicochemical Properties

- Fluorine Atoms : Enhance electronegativity, improving resistance to oxidation and metabolic degradation.

- Alkyl Chains :

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| Target (Hypothetical) | C₁₄H₂₀F₂N | ~243.3 | 2,6-F₂, N-(1-methylheptyl) |

| Compound A | C₁₂H₈F₂N₂O₂ | 250.204 | 2,6-F₂, N-(2-nitrophenyl) |

| Compound B | C₉H₁₃N | 135.2062 | N-isopropyl |

| Compound C | C₁₂H₁₉N | 177.286 | 2,6-diisopropyl |

| Compound D | C₁₄H₂₃NO | 221.34 | 4-(1-methylheptyloxy) |

Biological Activity

Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The presence of fluorine substituents often enhances the lipophilicity and biological potency of organic compounds.

Antibacterial Activity

Studies have shown that fluorinated benzenamines possess significant antibacterial properties. For instance, compounds with similar structural motifs have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Benzenamine Derivative A | Staphylococcus aureus | 22 | 5 |

| Benzenamine Derivative B | Escherichia coli | 24 | 10 |

| Benzenamine Derivative C | Klebsiella pneumoniae | 20 | 15 |

These results suggest that the introduction of fluorine atoms at specific positions on the aromatic ring enhances antibacterial activity.

Antifungal Activity

The antifungal potential of Benzenamine derivatives has also been explored. Research indicates that certain derivatives show promising activity against common fungal pathogens.

- Tested Strains : Candida albicans, Aspergillus niger

- Results : Compounds exhibited MIC values ranging from 8 to 32 µg/mL, indicating moderate antifungal activity.

Anticancer Activity

The anticancer properties of Benzenamine derivatives have been investigated in various studies. These compounds have shown potential in inhibiting cancer cell proliferation through different mechanisms.

Case Studies

-

Study on MCF-7 Cells :

- Compound : Benzenamine derivative with similar structural features.

- IC50 Value : 20 nM against MCF-7 breast cancer cells.

- Mechanism : Induces reactive oxygen species (ROS) generation leading to apoptosis.

-

Study on A549 Cells :

- Compound : Another derivative from the same class.

- IC50 Value : 15 nM.

- Mechanism : Interference with tubulin polymerization.

The biological activity of Benzenamine, 2,6-difluoro-N-(1-methylheptyl)- can be attributed to several mechanisms:

- Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound, enhancing membrane permeability and bioavailability.

- ROS Generation : Many derivatives induce oxidative stress in cells, leading to apoptosis and cell cycle arrest.

- Enzymatic Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.